Cas no 3611-11-8 (1-Bromo-2,6-naphthyridin-3-amine)

1-Bromo-2,6-naphthyridin-3-amine structure
3611-11-8 structure
Product name:1-Bromo-2,6-naphthyridin-3-amine
CAS No:3611-11-8
MF:C8H6N3Br
Molecular Weight:224.057
MDL:MFCD00160697
CID:3061917
PubChem ID:5043457

1-Bromo-2,6-naphthyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-Bromo-2,6-naphthyridin-3-amine
    • AKOS024339735
    • [2,6]Naphthyridine, 3-amino-1-bromo-
    • 1-bromo-[2,6]naphthyridin-3-ylamine
    • AS-48525
    • 3-AMINO-1-BROMO-2,6-NAPHTHYRIDINE
    • 3611-11-8
    • F50547
    • DB-337128
    • CS-0102136
    • MFCD00160697
    • SCHEMBL5798814
    • 1-bromo-2,6-naphthyridin-3-amine
    • 622-254-7
    • MDL: MFCD00160697
    • インチ: InChI=1S/C8H6BrN3/c9-8-6-1-2-11-4-5(6)3-7(10)12-8/h1-4H,(H2,10,12)
    • InChIKey: XCIQIUBGAYVLLE-UHFFFAOYSA-N
    • SMILES: NC1=CC2=C(C(Br)=N1)C=CN=C2

計算された属性

  • 精确分子量: 222.97451g/mol
  • 同位素质量: 222.97451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 51.8Ų

1-Bromo-2,6-naphthyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR510160-250mg
1-Bromo-2,6-naphthyridin-3-amine
3611-11-8 >98%
250mg
£758.00 2023-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11095-1g
1-bromo-2,6-naphthyridin-3-amine
3611-11-8 95%
1g
$990 2023-09-07
abcr
AB482886-100mg
1-Bromo-2,6-naphthyridin-3-amine; .
3611-11-8
100mg
€601.50 2025-02-20
1PlusChem
1P01A1FV-50mg
1-bromo-2,6-naphthyridin-3-amine
3611-11-8 96%
50mg
$324.00 2023-12-17
Enamine
EN300-111483-1.0g
1-bromo-2,6-naphthyridin-3-amine
3611-11-8 95%
1.0g
$0.0 2023-02-18
abcr
AB482886-250 mg
1-Bromo-2,6-naphthyridin-3-amine; .
3611-11-8
250mg
€1128.50 2023-06-15
Chemenu
CM236885-1g
1-Bromo-2,6-naphthyridin-3-amine
3611-11-8 95%
1g
$*** 2023-05-30
Aaron
AR01A1O7-100mg
1-Bromo-2,6-naphthyridin-3-amine
3611-11-8 95%
100mg
$51.00 2025-02-12
1PlusChem
1P01A1FV-100mg
1-bromo-2,6-naphthyridin-3-amine
3611-11-8 97%
100mg
$74.00 2024-05-04
abcr
AB482886-100 mg
1-Bromo-2,6-naphthyridin-3-amine; .
3611-11-8
100mg
€592.60 2023-06-15

1-Bromo-2,6-naphthyridin-3-amine 関連文献

1-Bromo-2,6-naphthyridin-3-amineに関する追加情報

Professional Introduction to 1-Bromo-2,6-naphthyridin-3-amine (CAS No. 3611-11-8)

1-Bromo-2,6-naphthyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 3611-11-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and development.

The structural framework of 1-Bromo-2,6-naphthyridin-3-amine consists of a fused bicyclic system containing two nitrogen atoms positioned at the 2nd and 6th positions of the naphthyridine ring. The presence of a bromine substituent at the 1st position and an amine group at the 3rd position introduces unique reactivity and functionalization possibilities, which are exploited in synthetic chemistry and pharmacological applications.

In recent years, 1-Bromo-2,6-naphthyridin-3-amine has been extensively studied for its potential as an intermediate in the synthesis of various bioactive molecules. Its brominated moiety facilitates further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, enabling the construction of more complex structures. These reactions are pivotal in generating novel pharmacophores for therapeutic intervention.

One of the most compelling aspects of 1-Bromo-2,6-naphthyridin-3-amine is its role in developing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The amine group at the 3rd position serves as a hydrogen bond acceptor or donor, enhancing binding affinity to biological targets. This feature has been leveraged in designing molecules with improved selectivity and potency.

Recent advancements in computational chemistry have further highlighted the significance of 1-Bromo-2,6-naphthyridin-3-amine as a key building block. Molecular docking studies have demonstrated its potential interaction with proteins such as tyrosine kinases and transcription factors. These interactions are often mediated by the nitrogen atoms within the naphthyridine ring, which can form stable hydrogen bonds with polar residues on the target protein surface. Such insights have guided the rational design of next-generation inhibitors with enhanced pharmacokinetic profiles.

The versatility of 1-Bromo-2,6-naphthyridin-3-amine extends beyond kinase inhibition. Researchers have explored its utility in developing antimicrobial agents, where modifications to the naphthyridine core have led to compounds exhibiting activity against resistant bacterial strains. The bromine atom at the 1st position allows for further derivatization, enabling the introduction of additional functional groups that modulate antimicrobial properties without compromising efficacy.

In addition to its pharmaceutical applications, 1-Bromo-2,6-naphthyridin-3-amine has found utility in materials science. Its rigid bicyclic structure makes it a suitable candidate for designing organic semiconductors and ligands for metal complexes used in catalysis. The ability to functionalize multiple positions on the naphthyridine ring allows chemists to tailor electronic properties and steric hindrance, optimizing performance for specific applications.

The synthesis of 1-Bromo-2,6-naphthyridin-3-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination followed by selective amination to introduce the amine group at the 3rd position. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible for industrial applications.

From a regulatory perspective, 1-Bromo-2,6-naphthyridin-3-amine is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution while maintaining safety standards in laboratory and industrial settings. However, proper storage conditions are recommended to prevent degradation due to moisture or exposure to light.

The future prospects for 1-Bromo-2,6-naphthyridin-3-amine are promising, with ongoing research focusing on expanding its chemical space through novel synthetic routes and exploring new biological targets. Collaborative efforts between academia and industry are expected to accelerate discoveries that could lead to breakthroughs in drug development.

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Amadis Chemical Company Limited
(CAS:3611-11-8)1-Bromo-2,6-naphthyridin-3-amine
A934698
Purity:99%/99%
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Price ($):351.0/669.0